molecular formula C29H25N5O5S B303545 N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B303545
M. Wt: 555.6 g/mol
InChI Key: DFGBCBYJCQDXDN-UHFFFAOYSA-N
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Description

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that features a triazine ring, a pyrrolidinyl group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is synthesized via a cyclization reaction involving a suitable precursor.

    Final Coupling Reaction: The final step involves coupling the triazine and pyrrolidinyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Use in the development of advanced materials with specific properties.

    Organic Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and methoxyphenyl groups may interact with enzymes or receptors, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide: Similar in structure but with different substituents or functional groups.

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Similar in having methoxyphenyl groups but with different core structures.

Uniqueness

This compound is unique due to its combination of a triazine ring, pyrrolidinyl group, and methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H25N5O5S

Molecular Weight

555.6 g/mol

IUPAC Name

N-[4-[3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C29H25N5O5S/c1-17(35)30-20-8-10-21(11-9-20)34-25(36)16-24(28(34)37)40-29-31-26(18-4-12-22(38-2)13-5-18)27(32-33-29)19-6-14-23(39-3)15-7-19/h4-15,24H,16H2,1-3H3,(H,30,35)

InChI Key

DFGBCBYJCQDXDN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=C(N=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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